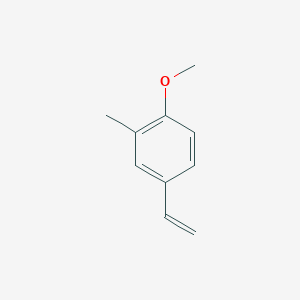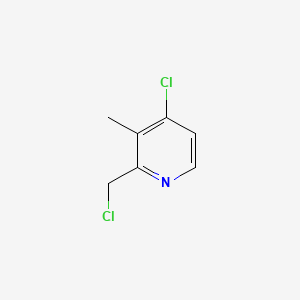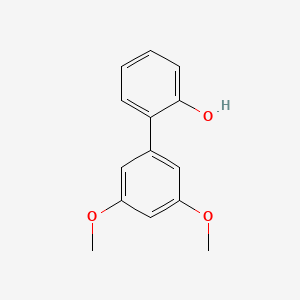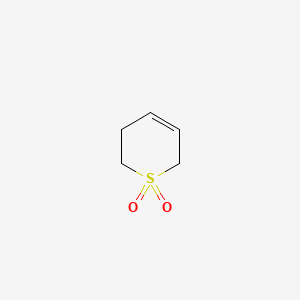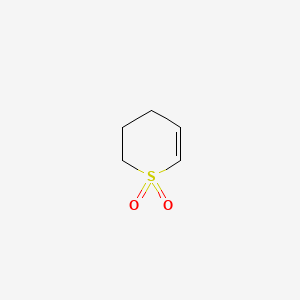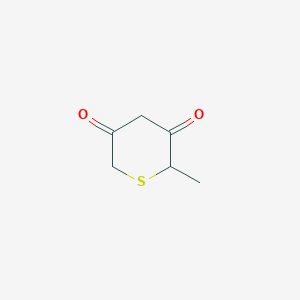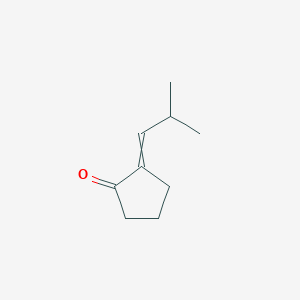
(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate
Overview
Description
“(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H22O4S . It is also known as trans-1,4-cyclohexanediMethanol Monotosylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3/t7-,8- . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.170±0.06 g/cm3 and a predicted boiling point of 453.5±18.0 °C . It is also noted that the compound is colorless to pale-yellow in its solid or liquid form .Scientific Research Applications
Applications in UV Curing and Ink Technology
(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate and its derivatives find significant applications in the field of UV curing technologies and ink formulations. A study by Lee et al. (2006) synthesized variants of sulfonate type acid amplifiers, including 4-hydroxycyclohexyl-4-methylbenzenesulfonate and others, to enhance the UV curing properties of inks. These acid amplifiers were found to significantly improve the degree of curing in UV vehicles and inks, suggesting a potential application in printing and coating industries where rapid and efficient curing is crucial (Lee, Kim, Son, & Cheon, 2006).
Chemical Synthesis and Material Science
The compound and its related chemicals also play a role in chemical synthesis and material science. For instance, Pan et al. (2020) described the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a multi-step procedure, showcasing its utility in synthetic chemistry. The structural determination of such compounds via NMR, HRMS, and IR underlines their importance in developing new materials and chemical intermediates (Pan, Guo, Shen, Pan, Hu, Zheng, Maddaluno, & Durandetti, 2020).
Organic Chemistry and Catalysis
In organic chemistry and catalysis, compounds like 1-vinylcyclopropyl 4-methylbenzenesulfonate, closely related to this compound, are significant. Ojo et al. (2014) discussed a scalable synthesis method for such an intermediate, highlighting its role in facilitating the synthesis of alkylidenecyclopropanes. These compounds are pivotal in accessing a variety of alicyclic systems via metal-catalyzed reactions, indicating their broad applicability in synthetic and catalytic chemistry (Ojo, Inglesby, Negru, & Evans, 2014).
X-Ray Structural Studies
The structural characterization of compounds containing the 4-methylbenzenesulfonate moiety, such as cis- and trans-4-trimethylmetal-substituted cyclohexyl p-nitrobenzenesulfonates, provides insight into their electronic and geometric properties. Green et al. (1998) performed accurate low-temperature X-ray studies on these compounds, which failed to show significant through-bond interactions, indicating the complexity of their electronic structures. Such studies are crucial for understanding the fundamental properties of these compounds, which can influence their applications in various fields (Green, Van, & White, 1998).
Safety and Hazards
Safety data sheets indicate that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4S/c1-12-2-8-15(9-3-12)20(17,18)19-11-14-6-4-13(10-16)5-7-14/h2-3,8-9,13-14,16H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIMZMWFIWAOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437643 | |
| Record name | trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170811-08-2 | |
| Record name | trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


